molecular formula C15H23N3 B11817333 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11817333
M. Wt: 245.36 g/mol
InChI Key: XLMQBMGCEIANSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methylpiperidine and a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Substitution with Pyrrolidine: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridine reacts with pyrrolidine under basic conditions.

    Introduction of Methylpiperidine: The final step involves the alkylation of the pyridine ring with 1-methylpiperidine, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: H2/Pd-C, NaBH4 (sodium borohydride)

    Substitution: NaH, KOtBu, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-2-yl)pyridine: Lacks the pyrrolidine group, which may affect its biological activity and chemical reactivity.

    2-(Pyrrolidin-1-yl)pyridine: Lacks the methylpiperidine group, which could influence its pharmacokinetic properties.

Uniqueness

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the methylpiperidine and pyrrolidine groups, which can confer distinct chemical and biological properties. This dual substitution pattern may enhance its binding affinity to certain biological targets or improve its stability under various conditions.

Biological Activity

3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring substituted with piperidine and pyrrolidine moieties. Its chemical formula is C14H20N2C_{14}H_{20}N_2, and it is characterized by the following structural features:

  • Pyridine Core : A six-membered aromatic ring with nitrogen.
  • Piperidine Ring : A saturated six-membered ring containing one nitrogen atom.
  • Pyrrolidine Ring : Another saturated five-membered ring with one nitrogen atom.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit significant anticancer properties. For instance, research demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways related to cancer growth .

2. Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. In vitro studies have shown promising results where similar compounds demonstrated effective inhibition of AChE and butyrylcholinesterase (BuChE), suggesting potential use in Alzheimer's therapy .

CompoundIC₅₀ (µM) for AChEIC₅₀ (µM) for BuChE
This compoundTBDTBD
Reference Compound A0.055
Reference Compound B0.017

3. Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties due to its ability to inhibit cholinesterases, which are involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cognitive functions and providing protective effects against neurodegeneration .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various piperidine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity in vitro. The study utilized multiple cancer cell lines and reported that these compounds could induce apoptosis through the mitochondrial pathway, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Alzheimer’s Disease Model

Another study focused on the cholinesterase inhibitory activity of piperidine derivatives in an Alzheimer’s disease model. The results indicated that these compounds could effectively reduce amyloid plaque formation and improve cognitive functions in animal models, suggesting their viability as candidates for further development in treating Alzheimer’s disease .

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C15H23N3/c1-17-10-3-2-8-14(17)13-7-6-9-16-15(13)18-11-4-5-12-18/h6-7,9,14H,2-5,8,10-12H2,1H3

InChI Key

XLMQBMGCEIANSQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(N=CC=C2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.